molecular formula C13H17NO3S B586438 Rasagiline-13C3 Mesylate

Rasagiline-13C3 Mesylate

Cat. No.: B586438
M. Wt: 270.32 g/mol
InChI Key: JDBJJCWRXSVHOQ-UAWGACSXSA-N
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Description

Rasagiline-13C3 (mesylate) is a compound that is isotopically labeled with carbon-13. It is a derivative of rasagiline mesylate, which is a selective and irreversible inhibitor of mitochondrial monoamine oxidase B (MAO-B). This compound is primarily used in scientific research as an internal standard for the quantification of rasagiline by gas chromatography or liquid chromatography-mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of rasagiline-13C3 (mesylate) involves several steps:

Industrial Production Methods: The industrial production of rasagiline mesylate involves similar steps but is optimized for higher yield, purity, and cost-effectiveness. The process is designed to be environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Rasagiline-13C3 (mesylate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Rasagiline-13C3 (mesylate) has several scientific research applications:

    Chemistry: Used as an internal standard for the quantification of rasagiline in various analytical techniques.

    Biology: Studied for its effects on mitochondrial monoamine oxidase B and its role in neuroprotection.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s disease.

    Industry: Used in the development and testing of pharmaceuticals

Mechanism of Action

Rasagiline-13C3 (mesylate) exerts its effects by inhibiting mitochondrial monoamine oxidase B (MAO-B). This inhibition leads to an increase in extracellular levels of dopamine in the striatum, which is beneficial in the treatment of Parkinson’s disease. The compound’s major metabolite, 1®-aminoindan, also contributes to its neuroprotective effects .

Comparison with Similar Compounds

    Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.

Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .

Biological Activity

Rasagiline-13C3 mesylate is a stable isotope-labeled form of rasagiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound has garnered attention for its potential therapeutic applications in the treatment of Parkinson's disease (PD) and its associated biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical efficacy.

Rasagiline functions primarily as an MAO-B inhibitor , which plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, rasagiline increases the availability of dopamine in the central nervous system (CNS), which is particularly beneficial in managing PD symptoms.

  • Selectivity : Rasagiline exhibits a high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with tyramine-rich foods .
  • Neuroprotective Effects : Beyond its role in dopamine metabolism, rasagiline has demonstrated neuroprotective properties, potentially reducing oxidative stress and apoptosis in dopaminergic neurons .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for understanding its biological activity:

  • Absorption : Following oral administration, rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36% .
  • Metabolism : It is predominantly metabolized in the liver via cytochrome P450 enzymes, particularly CYP 1A2. The major metabolites are excreted through urine .
  • Half-Life : The mean steady-state half-life is about 3 hours; however, due to its irreversible inhibition mechanism, the pharmacological effects may persist beyond this duration .

Clinical Efficacy

Rasagiline has been evaluated extensively in clinical trials for its efficacy in treating PD:

  • Monotherapy and Combination Therapy : Studies indicate that rasagiline can be effective as both a monotherapy and an adjunct to levodopa therapy. In a multicenter trial involving 404 patients, significant improvements were observed in Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo groups .
  • Long-Term Benefits : The effects of rasagiline were noted to continue for weeks after discontinuation, suggesting lasting benefits on motor function .

Case Studies

Several key studies highlight the biological activity and clinical outcomes associated with this compound:

StudyDesignPopulationDosageOutcome
Double-blind, placebo-controlled70 PD patients0.5, 1, 2 mg/daySignificant reduction in UPDRS scores (23% vs 8.5% placebo)
Randomized, multicenter trial404 early PD patients1 mg or 2 mg/dayEffective relative to placebo; adjusted effect size -4.20 units (1 mg)
Controlled trialEarly PD patients1 mg or 2 mg/dayBoth dosages effective; no significant adverse effects

Q & A

Q. Basic: What is the role of Rasagiline-13C3 Mesylate as an internal standard in quantitative mass spectrometry?

Answer:
this compound is used as a stable isotopically labeled internal standard (SIL-IS) in GC- or LC-MS to improve quantification accuracy by correcting for matrix effects and instrumental variability. Methodological steps include:

  • Calibration Curve Preparation : Spiking known concentrations of unlabeled rasagiline with a fixed amount of this compound to establish a linear response ratio.
  • Sample Preparation : Co-extracting the analyte and internal standard to account for recovery losses during processing.
  • Data Normalization : Using the 13C-labeled compound’s signal to normalize analyte peak areas, reducing batch-to-batch variability .

Q. Basic: How does the mesylate salt form influence the physicochemical properties of Rasagiline-13C3?

Answer:
The mesylate salt enhances aqueous solubility (≥20 mg/mL in water) and stability, critical for in vitro enzyme assays and long-term storage. Key factors include:

  • Ionic Interactions : The sulfonate group in mesylate forms hydrogen bonds with water, improving dissolution.
  • Crystallinity : Mesylate salts often exhibit higher crystallinity, reducing hygroscopicity and degradation.
  • Bioavailability : Enhanced solubility facilitates consistent dosing in pharmacokinetic studies .

Q. Advanced: How do the nonlinear inhibition kinetics of this compound affect MAO-B enzyme activity studies?

Answer:
this compound exhibits nonlinear (competitive) inhibition of MAO-B, altering substrate affinity (Km) without affecting Vmax. Key considerations for experimental design:

  • Substrate Titration : Perform assays with varying substrate concentrations (e.g., 0.1–10× Km) to observe changes in Km.
  • Data Analysis : Use Lineweaver-Burk plots to distinguish competitive vs. noncompetitive mechanisms.
  • IC50 Correction : Adjust IC50 values using the Cheng-Prusoff equation to account for substrate competition .

Table 1: Kinetic Parameters for MAO-B Inhibition

ParameterValue (Rat Brain MAO-B)Reference
IC50 (MAO-B)4.43 nM
IC50 (MAO-A)412 nM
Inhibition TypeCompetitive

Q. Advanced: What methodological considerations are crucial when incorporating this compound in neuroprotection models?

Answer:
In models like MPTP-induced Parkinson’s disease (mice) or 6-OHDA-treated zebrafish, key steps include:

  • Dose Optimization : Balance efficacy (e.g., rescue of motor deficits) with off-target effects (e.g., MAO-A inhibition at high doses).
  • Endpoint Selection : Measure apoptotic markers (e.g., Bax/Bcl-2 ratio) or dopamine levels via HPLC.
  • Isotopic Tracing : Use 13C labeling to track metabolite distribution in brain tissue via MS imaging .

Q. Advanced: How can researchers assess isotopic effects of 13C labeling on Rasagiline’s binding to MAO-B?

Answer:
Compare binding kinetics between labeled and unlabeled rasagiline using:

  • Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS).
  • Molecular Dynamics Simulations : Model 13C-induced conformational changes in the enzyme’s active site .

Q. Basic: What analytical techniques validate the purity and isotopic enrichment of this compound?

Answer:

  • HPLC : Confirm chemical purity (≥98%) using a C18 column with UV detection at 254 nm.
  • High-Resolution MS : Verify isotopic enrichment (≥98% 13C) by analyzing the M+3 mass shift.
  • NMR : Characterize structural integrity via 13C satellite signals in 1H-NMR spectra .

Q. Advanced: How to design enzyme kinetic experiments to study this compound’s inhibition mechanism?

Answer:

  • Variable Substrate Assays : Test MAO-B activity at 5–7 substrate concentrations with/without inhibitor.
  • Time-Dependent Inactivation : Pre-incubate enzyme with inhibitor to assess irreversible binding (if applicable).
  • Data Modeling : Fit results to the Morrison equation for tight-binding inhibitors or the Kitz-Wilson model for slow-onset inhibitors .

Properties

IUPAC Name

methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBJJCWRXSVHOQ-UAWGACSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.